n-Butyl-2-Cyanoacetamid

Übersicht

Beschreibung

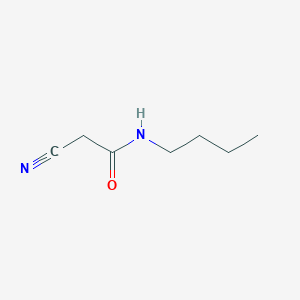

n-Butyl-2-cyanoacetamide: is an organic compound with the molecular formula C₇H₁₂N₂O. It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: n-Butyl-2-cyanoacetamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds which are important in medicinal chemistry.

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, n-butyl-2-cyanoacetamide is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to form stable intermediates makes it valuable in various chemical manufacturing processes.

Wirkmechanismus

Target of Action

n-Butyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are key structures in many biologically active compounds. Therefore, it’s plausible that n-Butyl-2-cyanoacetamide could influence a variety of biochemical pathways through its interactions with these heterocyclic compounds.

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature , which could potentially influence its absorption and distribution in the body

Result of Action

Given that cyanoacetamide derivatives are used to build various organic heterocycles , it’s plausible that n-Butyl-2-cyanoacetamide could have a variety of effects at the molecular and cellular level, depending on the specific heterocyclic compounds it interacts with.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by changes in temperature

Biochemische Analyse

Biochemical Properties

n-Butyl-2-cyanoacetamide is known to participate in biochemical reactions, particularly in the formation of heterocyclic compounds

Cellular Effects

Cyanoacetamide derivatives, a class to which n-Butyl-2-cyanoacetamide belongs, have been reported to exhibit diverse biological activities . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions , suggesting that n-Butyl-2-cyanoacetamide may interact with various enzymes and cofactors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Direct Alkylation: One common method involves the direct alkylation of cyanoacetamide with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Cyanoacetylation of Amines: Another method involves the cyanoacetylation of butylamine with cyanoacetic acid or its esters. This reaction can be catalyzed by bases such as triethylamine or pyridine and is usually performed in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of n-butyl-2-cyanoacetamide often involves the continuous flow process where butylamine and cyanoacetic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Condensation Reactions: n-Butyl-2-cyanoacetamide can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Reduction Reactions: The cyano group in n-butyl-2-cyanoacetamide can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Condensation: Aldehydes or ketones, basic catalysts (e.g., sodium ethoxide), and solvents like ethanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

Heterocyclic Compounds: Formed through condensation reactions.

Substituted Cyanoacetamides: Formed through nucleophilic substitution.

Amines: Formed through reduction of the cyano group.

Vergleich Mit ähnlichen Verbindungen

n-Butyl-2-cyanoacetate: Similar structure but with an ester group instead of an amide.

n-Butyl-2-cyanoacrylate: Contains a cyano group and an acrylate moiety.

n-Butyl-2-cyanoacetamide derivatives: Various derivatives with different substituents on the nitrogen or carbon atoms.

Uniqueness: n-Butyl-2-cyanoacetamide is unique due to its combination of a butyl group and a cyanoacetamide moiety, which imparts specific reactivity and stability. This makes it a versatile intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

n-Butyl-2-cyanoacetamide (CAS Number: 39581-21-0) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

n-Butyl-2-cyanoacetamide has the molecular formula C₇H₁₂N₂O. It features both a cyano group and an amide functional group, which contribute to its reactivity and utility in organic synthesis. The compound is characterized by moderate solubility in polar solvents and stability under standard laboratory conditions, making it a versatile intermediate for synthesizing various bioactive molecules.

The biological activity of n-butyl-2-cyanoacetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that derivatives of n-butyl-2-cyanoacetamide exhibit inhibitory effects on specific kinases involved in cancer and neurodegenerative diseases. This suggests potential applications in drug design aimed at modulating kinase activity .

- Formation of Heterocycles : The compound can participate in condensation and substitution reactions, leading to the formation of various heterocyclic compounds that are significant in medicinal chemistry. These reactions are facilitated by the active hydrogen on C-2, allowing for diverse biochemical interactions.

Antimicrobial Properties

n-Butyl-2-cyanoacetamide has been explored for its antimicrobial properties. Studies have shown that certain derivatives possess significant activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Activity

The compound's ability to inhibit specific enzymes has led to investigations into its anticancer properties. Some studies have reported that derivatives can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy .

Case Studies

- Endoscopic Application for Anastomotic Leaks : A case study highlighted the successful use of n-butyl-2-cyanoacrylate (a related compound) in treating esophagojejunal anastomotic leaks following total gastrectomy. The application resulted in healing without complications, demonstrating the potential clinical utility of cyanoacrylate compounds in surgical settings .

- Varicose Vein Treatment : A retrospective study involving 538 patients treated with n-butyl-2-cyanoacrylate for varicose veins showed a 100% procedural success rate with significant improvements in clinical scores post-treatment. The study highlighted the safety and efficacy of this compound in vascular procedures .

Applications in Research and Industry

n-Butyl-2-cyanoacetamide serves as a crucial building block in organic synthesis, particularly for developing new pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in chemical manufacturing processes. Additionally, it is being investigated for its role in synthesizing ionic liquids, which have unique properties beneficial for various applications.

Eigenschaften

IUPAC Name |

N-butyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNARROBKPUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960193 | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-21-0 | |

| Record name | NSC81847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-2-cyanoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of n-butyl-2-cyanoacetamide in the synthesis of 1H-pyrazolo[1,2-b]phthalazines?

A1: n-Butyl-2-cyanoacetamide serves as a crucial building block in the synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine derivatives. The research by [] highlights its reaction with phthalaldehyde and various hydrazines. This three-component reaction proceeds efficiently without the need for a catalyst, offering a simplified and potentially cost-effective approach to these valuable heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.